molecular formula C7H8N2O3 B8290143 4,5-Diamino-2-hydroxybenzoic acid

4,5-Diamino-2-hydroxybenzoic acid

Cat. No. B8290143
M. Wt: 168.15 g/mol
InChI Key: REORQLPSELYKMX-UHFFFAOYSA-N
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Patent
US09370522B2

Procedure details

Under an H2(g) atmosphere, a suspension of 4-amino-2-hydroxy-5-nitrobenzoic acid (200 mg, 1.01 mmol, 1.00 equiv) and Pd/C (anhydrous) (0.1 g) in HOAc (15 mL) in a 50-mL round-bottom flask was allowed to react, with stirring, overnight at room temperature. The resulting solution was directly taken on to the next step without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([OH:14])[CH:3]=1>CC(O)=O.[Pd]>[NH2:1][C:2]1[C:10]([NH2:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([OH:14])[CH:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])O
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
The resulting solution was directly taken on to the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=CC(=C(C(=O)O)C=C1N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.